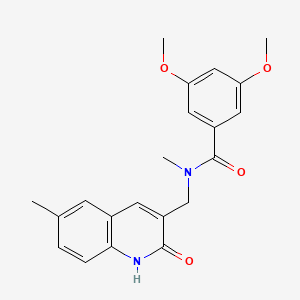
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cell proliferation, and cell survival. Specifically, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory and anti-cancer properties, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have anti-oxidant properties and can protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for certain signaling pathways, which allows for targeted investigation of these pathways. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have low toxicity in animal models, which makes it a promising candidate for further therapeutic development. However, one limitation of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One potential avenue is to investigate its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A and to identify any potential side effects. Finally, the development of more efficient synthesis methods for N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A could facilitate its use in future research studies and therapeutic applications.
Synthesis Methods
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 2-hydroxyphenyl cyclohexylamine to form the desired product, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been investigated for its potential therapeutic applications in various scientific research studies. One such study found that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study demonstrated that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A can inhibit the growth of human breast cancer cells by inducing apoptosis. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLRJOQOIUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)








![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)



